molecular formula C20H14N2O B11836946 2,3-Diphenylquinoxalin-6(4h)-one CAS No. 60729-21-7

2,3-Diphenylquinoxalin-6(4h)-one

Cat. No.: B11836946
CAS No.: 60729-21-7
M. Wt: 298.3 g/mol
InChI Key: OARXFPUIVCNWOX-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylquinoxalin-6-ol typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent such as ethanol. The reaction is usually carried out under reflux conditions, leading to the formation of the quinoxaline ring through cyclization .

Industrial Production Methods: Industrial production of 2,3-Diphenylquinoxalin-6-ol often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of titanium silicate (TS-1) as a catalyst in methanol at room temperature has been reported to produce quinoxaline derivatives in excellent yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylquinoxalin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines .

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinoxalin-6-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to its diverse biological activities.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

    2,3-Diphenylquinoxaline: Lacks the hydroxyl group at the 6-position.

    2,3-Diphenylquinoxaline-6-carbohydrazide: Contains a carbohydrazide group at the 6-position.

    2,3-Diphenylbenzo[g]quinoxaline: Features an additional fused benzene ring.

Uniqueness: 2,3-Diphenylquinoxalin-6-ol is unique due to the presence of the hydroxyl group at the 6-position, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, enhancing its potential as a therapeutic agent .

Properties

CAS No.

60729-21-7

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylquinoxalin-6-ol

InChI

InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H

InChI Key

OARXFPUIVCNWOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4

Origin of Product

United States

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